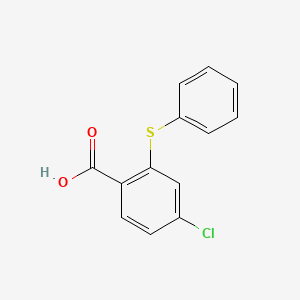

4-Chloro-2-phenylsulfanylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-phenylsulfanylbenzoic acid (CPA) is a white or off-white crystalline powder1. It is used in various fields related to scientific experiments1.

Synthesis Analysis

The synthesis of 4-Chloro-2-phenylsulfanylbenzoic acid is not explicitly mentioned in the search results. However, there are general methods for synthesizing complex organic molecules, such as multistep synthesis starting with readily available benzaldehyde2, and preparation of phenols through nucleophilic aromatic substitution3.Molecular Structure Analysis

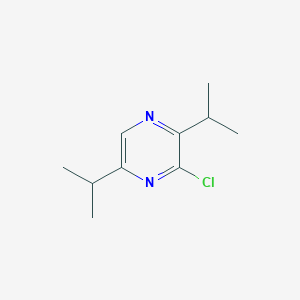

The molecular formula of 4-Chloro-2-phenylsulfanylbenzoic acid is C13H9ClO2S1. The molecular weight is 264.73 g/mol1. More detailed structural information, such as 2D or 3D structures, was not found in the search results.

Chemical Reactions Analysis

Specific chemical reactions involving 4-Chloro-2-phenylsulfanylbenzoic acid were not found in the search results. However, it’s worth noting that aromatic compounds like this can undergo electrophilic substitution4.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-phenylsulfanylbenzoic acid are not explicitly mentioned in the search results. However, physical properties generally include characteristics such as mass, color, and volume6, and chemical properties describe the ability of a substance to react to form new substances6.Applications De Recherche Scientifique

Heterocyclic Synthesis and Drug Discovery

4-Chloro-2-fluoro-5-nitrobenzoic acid, a structurally related compound, serves as a multireactive building block in heterocyclic oriented synthesis (HOS). It is utilized for preparing substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and quinoxalinones. These heterocycles are significant in drug discovery, indicating the potential utility of related compounds like 4-Chloro-2-phenylsulfanylbenzoic acid in synthesizing diverse libraries of bioactive molecules (Křupková et al., 2013).

Crystal Engineering and Supramolecular Chemistry

Research on 2-Chloro-4-nitrobenzoic acid, which shares a halogenated benzoic acid core with 4-Chloro-2-phenylsulfanylbenzoic acid, demonstrates its utility in crystal engineering. Molecular salts of this compound with pyridyl and benzoic acid derivatives highlight the importance of halogen bonds in crystal structures. This suggests that compounds like 4-Chloro-2-phenylsulfanylbenzoic acid could play a crucial role in designing new molecular materials with specific crystallographic properties (Oruganti et al., 2017).

Synthetic Methodologies and Intermediates

The synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide from a related chloro-sulfonyl chloride methyl benzoate underscores the role of such compounds in generating key pharmaceutical intermediates. This process, involving condensation, methylation, and cyclization, illustrates the potential of 4-Chloro-2-phenylsulfanylbenzoic acid as a precursor in complex organic syntheses (Xiu-lan, 2009).

Material Science and Ink Synthesis

A study on the synthesis of fluorescent agents from chloro 2 aminobenzoic acid for use in offset printing ink indicates the chemical's utility in developing anti-falsification materials. The approach to enhance yield and reduce solvent volume could be mirrored in applications involving 4-Chloro-2-phenylsulfanylbenzoic acid, showcasing its potential in material science and secure printing technologies (Wen, 2000).

Safety And Hazards

Specific safety and hazard information for 4-Chloro-2-phenylsulfanylbenzoic acid was not found in the search results. However, it’s important to handle all chemicals with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area78.

Orientations Futures

Specific future directions for 4-Chloro-2-phenylsulfanylbenzoic acid were not found in the search results. However, there are ongoing research efforts in the field of controlled drug delivery systems9 and the synthesis of benzoxazoles10, which could potentially involve compounds like 4-Chloro-2-phenylsulfanylbenzoic acid.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Propriétés

IUPAC Name |

4-chloro-2-phenylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2S/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYPQBMNAHHULI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548368 |

Source

|

| Record name | 4-Chloro-2-(phenylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-phenylsulfanylbenzoic acid | |

CAS RN |

13421-07-3 |

Source

|

| Record name | 4-Chloro-2-(phenylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)

![(S)-4-[[(Tert-butoxy)carbonyl]amino]-5-[[(tert-butyl)dimethylsilyl]oxy]pentanoic acid methyl ester](/img/structure/B1314459.png)